6-Chloro-2-morpholinonicotinaldehyde
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Overview
Description
“6-Chloro-2-morpholinonicotinaldehyde” is a chemical compound with the molecular formula C10H11ClN2O2 . It has a molecular weight of 226.66 . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The InChI code for “6-Chloro-2-morpholinonicotinaldehyde” is 1S/C10H11ClN2O2/c11-9-2-1-8(7-14)10(12-9)13-3-5-15-6-4-13/h1-2,7H,3-6H2 . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“6-Chloro-2-morpholinonicotinaldehyde” has a molecular weight of 226.66 . It is recommended to be stored in a refrigerated environment .
Scientific Research Applications
Synthesis and Modification of Compounds
6-Chloro-2-morpholinonicotinaldehyde is involved in the synthesis of various heterocyclic compounds. For instance, Grytsak et al. (2021) describe the synthesis of 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones and their modification with nucleophilic and non-nucleophilic bases, such as morpholine and diisopropylethylamine (DIPEA) (Grytsak et al., 2021).
Chemistry of Related Analogues
The chemistry of related analogs, such as 2-chloroquinoline-3-carbaldehyde, is extensively studied. Hamama et al. (2018) provide insights into the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).
Reactions with Amines
Kochergin et al. (2012) investigated the treatment of 2-chloro-6-thio-7-methylpurine with amines like aniline, piperidine, or morpholine, contributing to the understanding of the reaction products of similar chlorinated compounds with amines (Кочергин et al., 2012).
Chemical Reactions Involving Formaldehyde
Potthast et al. (2000) discussed the reactions involving formaldehyde and morpholine derivatives in the context of cellulose/NMMO/Water systems. Their work emphasizes the reactivity of these compounds in various chemical processes (Potthast et al., 2000).
Antimicrobial and Antiurease Activities
Bektaş et al. (2012) explored the antimicrobial and antiurease activities of morpholine derivatives containing an azole nucleus, indicating potential applications in medicinal chemistry (Bektaş et al., 2012).
Synthesis of Hydrazide Derivatives
Fei-fe (2013) reported the synthesis of 6-chloro-nicotinic acid hydrazide from 6-chloro-nicotinic acid, indicating the utility of similar chlorinated compounds in synthesizing hydrazide derivatives (Fei-fe, 2013).
1,3-Dipolar Cycloadditions Studies
Lopez et al. (2013) conducted a computational analysis of 1,3-dipolar cycloadditions involving enamines derived from similar chlorinated compounds, adding to the knowledge of their chemical behavior (Lopez et al., 2013).
Synthesis and Evaluation of Antitubercular Activity
Marvadi et al. (2020) synthesized novel compounds involving chlorinated quinolines and evaluated their antitubercular activity, demonstrating the potential of similar chlorinated compounds in drug development (Marvadi et al., 2020).
Safety And Hazards
The safety data sheet for “6-Chloro-2-morpholinonicotinaldehyde” suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of skin or eye contact, it is advised to wash with copious amounts of water for at least 15 minutes .
properties
IUPAC Name |
6-chloro-2-morpholin-4-ylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-8(7-14)10(12-9)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHNFFHALGZAIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=N2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742779 |
Source
|
Record name | 6-Chloro-2-(morpholin-4-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-morpholinonicotinaldehyde | |
CAS RN |
1355247-67-4 |
Source
|
Record name | 6-Chloro-2-(morpholin-4-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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